
4-Nitrophenyl phosphate
Overview
Description
4-Nitrophenyl phosphate (4-NPP, C₆H₄NO₆P) is a synthetic phosphomonoester widely used as a substrate to measure alkaline phosphatase (ALP) activity in biochemical and clinical assays . Upon enzymatic dephosphorylation in alkaline media (e.g., pH 9.8 with diethanolamine), 4-NPP releases inorganic phosphate and 4-nitrophenol, a yellow chromophore detectable at 405 nm . Its disodium salt hexahydrate form (CAS 333338-18-4) is preferred due to stability and solubility in alkaline buffers (0.1 mg/mL in water, improved via sonication) .
4-NPP is critical in diagnostics (e.g., liver function tests) and research due to its non-toxicity, reproducibility, and high sensitivity (detection limits ~0.3–7.8 μM 4-nitrophenol per mole substrate) . Contaminating free 4-nitrophenol in commercial batches necessitates quality control via HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrophenylphosphate can be synthesized through the esterification of phosphoric acid with 4-nitrophenol . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of p-Nitrophenylphosphate often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenylphosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases . The hydrolysis results in the liberation of inorganic phosphate and the conjugate base of p-Nitrophenol, which is yellow and absorbs maximally at 405 nm .
Common Reagents and Conditions:
Reagents: Phosphatases (e.g., alkaline phosphatase, protein tyrosine phosphatase)
Conditions: The reactions are typically carried out in buffered solutions at specific pH levels to optimize enzyme activity.
Major Products: The major product formed from the hydrolysis of p-Nitrophenylphosphate is p-Nitrophenol, which is a chromogenic compound .
Scientific Research Applications
Chemistry: p-Nitrophenylphosphate is used as a substrate in enzyme kinetics studies to measure the activity of phosphatases . Its chromogenic properties allow for easy quantification of enzyme activity using spectrophotometric assays .
Biology: In biological research, p-Nitrophenylphosphate is used in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific antigens or antibodies . It is also employed in studying signal transduction pathways involving phosphatases .
Medicine: p-Nitrophenylphosphate is used in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases .
Industry: In industrial applications, p-Nitrophenylphosphate is used in quality control processes to monitor enzyme activity in biotechnological products .
Mechanism of Action
p-Nitrophenylphosphate exerts its effects through a dephosphorylation mechanism catalyzed by phosphatases . The enzyme binds to the substrate and facilitates the cleavage of the phosphate ester bond, resulting in the release of p-Nitrophenol and inorganic phosphate . This reaction is crucial for studying enzyme kinetics and understanding the role of phosphatases in various biological processes .
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 4-NPP, differing in bond type (P–O, S–O, C–O), enzyme specificity, and applications:
Table 1: Key Features of 4-NPP and Analogous Substrates
Key Findings:
Bond Specificity :
- 4-NPP’s P–O bond is selective for phosphatases (e.g., ALP, acid phosphatases) .
- BNPP and BDNPP (phosphodiesters) target phosphodiesterases or SAMHD1, a dNTP triphosphohydrolase .
- p-NPA and 4-nitrophenyl caprylate (C–O esters) are hydrolyzed by esterases and lipases, respectively .
Detection Methods: 4-Nitrophenol release is monitored at 405 nm under alkaline conditions (phenolate ion form) for 4-NPP, BNPP, and p-NPS . 348 nm is used for p-NPA and glycosides due to neutral/acidic assay conditions .
Enzyme Kinetics and Stability :
- 4-NPP forms stable complexes with metal ions (e.g., Cu²⁺, Zn²⁺), influencing catalytic efficiency in hydrolysis .
- BNPP hydrolysis by Hf−Ni metal−organic frameworks (MOFs) shows 37,000 Da per active site, indicating size-dependent selectivity .
Contaminants and Purity: Commercial 4-NPP may contain 0.3–7.8% free 4-nitrophenol, requiring HPLC validation . BNPP and BDNPP are less prone to pre-hydrolysis, making them reliable for high-throughput screens .
Thermal and Chemical Stability :
- 4-NPP is stable in alkaline buffers but degrades in acidic conditions, unlike acid-resistant substrates like p-NPA .
Biological Activity
4-Nitrophenyl phosphate (4-NPP) is an important compound widely utilized in biochemical research, particularly as a substrate for phosphatase assays. Its hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured, making it a valuable tool in various biological and clinical applications. This article provides an overview of the biological activity of 4-NPP, including its enzymatic hydrolysis mechanisms, applications in research, and relevant case studies.
Enzymatic Hydrolysis Mechanisms
The hydrolysis of this compound is primarily catalyzed by various phosphatases, including protein phosphatase-1 (PP1) and alkaline phosphatases. The following key points summarize the enzymatic behavior of 4-NPP:
- Catalytic Efficiency : The catalytic efficiency of PP1 with 4-NPP exhibits a bell-shaped pH-rate profile, indicating that both acidic and basic conditions can influence the reaction rate. The values suggest that PP1 efficiently hydrolyzes 4-NPP under physiological conditions .
- Transition State : Studies show that the transition state for the hydrolysis of 4-NPP is characterized by a loose configuration with partial neutralization of the leaving group. This finding is supported by kinetic isotope effects (KIEs) that were analyzed during the reaction .
- Ionic Strength Effects : The ionic strength of the environment significantly affects the hydrolysis rates of 4-NPP. Lowering ionic strength enhances hydrolysis rates, suggesting that physiological conditions may limit enzymatic activity .
Applications in Research
This compound serves as a model substrate in various assays to study phosphatase activity:
- Phosphatase Assays : The ScienCell™ pNPP Phosphatase Assay utilizes 4-NPP to detect phosphatase activity in biological samples. Upon hydrolysis, it produces a yellow solution measurable at 405 nm, allowing for quantification of enzyme activity .
- Clinical Relevance : Research has demonstrated the utility of 4-NPP in clinical settings, such as quantifying acid phosphatase levels in forensic samples, revealing its potential role in sexual assault investigations .
Case Studies and Research Findings
Several studies highlight the significance of 4-NPP in understanding biological processes:
- Phosphorylation Studies : A study explored the selective hydrolysis of 4-NPP by a dinuclear Cu(II) complex under mild conditions, demonstrating its potential use in synthetic chemistry and biocatalysis .
- Red Blood Cell Metabolism : Research on human red blood cells revealed that the uptake and hydrolysis of 4-NPP were predominantly mediated by ouabain-insensitive phosphatases. The findings indicated that external chloride concentrations inversely affected uptake rates, providing insights into cell membrane dynamics .
- Protein Phosphatase Activity : A mechanistic study on PP1 highlighted its ability to catalyze the hydrolysis of both this compound and related methylphosphonate substrates, emphasizing its broad substrate specificity and relevance in cellular signaling pathways .
Summary Table of Key Findings
Q & A
Basic Questions
Q. What is the role of 4-nitrophenyl phosphate (4-NPP) in phosphatase activity assays?
4-NPP serves as a chromogenic substrate for phosphatases, particularly alkaline phosphatase (ALP) and acid phosphatases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, a yellow product detectable at 405–410 nm. This reaction is widely used to quantify enzyme activity in biochemical assays, such as clinical diagnostics for sepsis or neuronal damage biomarkers . Methodological Note : Prepare a working solution (1 mg/mL) in diethanolamine buffer (pH 9.5, 10 mM with 0.5 mM MgCl₂) for ALP assays. Terminate reactions with 2–3 M NaOH to stabilize the colorimetric signal .
Q. What are the optimal pH and buffer conditions for 4-NPP-based assays?
The optimal pH depends on the phosphatase type:
- Alkaline phosphatase (ALP) : pH 9.8 in carbonate or diethanolamine buffers with Mg²⁺ as a cofactor .
- Acid phosphatases : pH 4.8–5.8 in acetate buffers .
Magnesium (0.5–1 mM) is critical for ALP activation, while citrate anticoagulants should be avoided due to chelation of metal cofactors .
Q. How should 4-NPP be stored to ensure stability?
4-NPP is hygroscopic and light-sensitive. Store anhydrous forms at −20°C in airtight containers. Hexahydrate forms (e.g., 371.15 g/mol) are stable at room temperature if desiccated . Reconstituted solutions in aqueous buffers are stable for 1–2 weeks at 4°C .
Advanced Research Questions
Q. What are common interferences in 4-NPP-based phosphatase assays, and how can they be mitigated?
- Metal chelators : Citrate, EDTA, or EGTA inhibit ALP by sequestering Mg²⁺/Zn²⁺. Use heparinized samples instead of citrate anticoagulants .
- Matrix effects : In dairy products, casein micelles may quench signals. Pre-treat samples with detergent (e.g., 0.1% Triton X-100) to improve substrate accessibility .
- Substrate instability : Prolonged incubation at alkaline pH (>10) causes non-enzymatic hydrolysis. Optimize reaction times (typically 5–30 min) .
Q. What are the limitations of 4-NPP as a phosphatase substrate?
- Specificity : 4-NPP is a generic substrate and cannot distinguish between phosphatase isoforms. Combine with isoform-specific inhibitors (e.g., levamisole for intestinal ALP) .
- Low sensitivity : Detection limits (~6.3 µM) may be insufficient for trace analysis. Alternatives like fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) offer higher sensitivity .
- Non-physiological relevance : As a monoester, 4-NPP poorly mimics natural phosphoproteins or RNA/DNA. Use activated diesters (e.g., bis(4-nitrophenyl) phosphate) for catalytic studies .
Q. How can thermodynamic parameters of 4-NPP hydrolysis inform enzyme kinetics?
The hydrolysis of 4-NPP to 4-nitrophenol and inorganic phosphate (HPO₄³⁻) has a standard enthalpy change (ΔH°) of −26.3 kJ/mol at pH 3.62–5.85. This exothermic profile supports rapid reaction kinetics under acidic conditions, useful for characterizing acid phosphatases . For ALP, combine calorimetric data with Michaelis-Menten kinetics to calculate and .
Q. What synthetic routes are available for 4-NPP, and what purity benchmarks are critical?
- Synthesis : React 4-nitrophenol with phosphorus oxychloride (POCl₃) to form this compound, followed by neutralization with NaOH to yield the disodium salt. Typical yields are ~52% .
- Purity criteria : HPLC purity ≥99%, with ≤0.5% free 4-nitrophenol. Hexahydrate forms should contain 27–31.5% water (Karl Fischer titration) .
Q. How does 4-NPP perform in non-traditional applications, such as environmental or food monitoring?
In dairy analysis, 4-NPP-based sensors detect ALP activity as a pasteurization indicator. The assay has a linear range of 10⁻⁶–10⁻³ M and correlates with spectrophotometric methods (R² > 0.98). Adjust pH to 7–8 to avoid casein interference . For environmental monitoring, 4-NPP hydrolysis rates can assess phosphatase activity in soil extracts, though humic acids may require removal via dialysis .
Properties
IUPAC Name |
(4-nitrophenyl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |
Record name | Nitrophenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |
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DSSTOX Substance ID |
DTXSID60861876 | |
Record name | 4-Nitrophenylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |
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Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-13-2, 12778-12-0 | |
Record name | 4-Nitrophenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |
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Record name | Nitrophenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl phosphoric acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl Phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04214 | |
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Record name | 4-Nitrophenyl dihydrogen phosphate | |
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Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Nitrophenylphosphate | |
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Record name | 4-nitrophenyl dihydrogen phosphate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |
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Record name | 4-NITROPHENYL PHOSPHATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |
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Retrosynthesis Analysis
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